Introduction: A Molecule of Synthetic and Pharmaceutical Interest
Introduction: A Molecule of Synthetic and Pharmaceutical Interest
An In-depth Technical Guide to N-acetyl-N-phenylglycine: Chemical Properties, Structure, and Synthesis
N-acetyl-N-phenylglycine is a non-proteinogenic amino acid derivative that holds a significant position as a versatile building block in synthetic organic chemistry and drug development. As an N-acetylated and N-arylated version of glycine, its structure presents a unique combination of features: a chiral center (in its D- and L-forms), a protected amine that prevents unwanted side reactions, and an aromatic moiety that can engage in various intermolecular interactions. These characteristics make it a valuable precursor for synthesizing more complex molecules, including peptides, peptidomimetics, and heterocyclic compounds with potential biological activity.[1][] This guide offers a comprehensive overview of its chemical properties, structural nuances, a detailed synthesis protocol, and key safety considerations, tailored for researchers and drug development professionals.
Core Chemical and Physical Properties
The fundamental properties of a compound are critical for its application in experimental work, dictating choices of solvents, reaction conditions, and purification methods. N-acetyl-N-phenylglycine is typically a white to off-white crystalline solid.[1] Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 2-(N-acetylanilino)acetic acid | [3] |
| Molecular Formula | C₁₀H₁₁NO₃ | [1][3] |
| Molecular Weight | 193.20 g/mol | [3] |
| CAS Number | 579-98-6 (unspecified stereochemistry) 15962-46-6 (DL-racemic) 42429-20-9 (L-form) 14257-84-2 (D-form) | [1][][3][4] |
| Melting Point | 196-200°C (for DL-form) | [5] |
| Solubility | Soluble in water and organic solvents like methanol. | [1][5] |
| InChIKey | VKDFZMMOLPIWQQ-UHFFFAOYSA-N | [1] |
Molecular Structure and Stereochemistry
The structure of N-acetyl-N-phenylglycine is central to its chemical behavior. The molecule consists of a central glycine backbone where the amino nitrogen is substituted with both a phenyl group and an acetyl group.
Caption: 2D structure of N-acetyl-N-phenylglycine.
Key Structural Insights:
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Amide Bond: The N-acetylation creates a planar amide bond. This planarity and the steric bulk of the adjacent phenyl group can lead to restricted rotation around the N-C(aryl) and N-C(acetyl) bonds, influencing the molecule's preferred conformation.
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Acidity: The carboxylic acid group (-COOH) is the primary acidic site, allowing the molecule to form carboxylate salts.
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Chirality: The alpha-carbon (the carbon atom bonded to the carboxylic acid and the nitrogen) is a stereocenter (except in glycine itself). Therefore, N-acetyl-N-phenylglycine exists as two enantiomers, (R)- and (S)- forms, as well as a racemic mixture.[] This chirality is crucial for its use in asymmetric synthesis.
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Reactivity: The acetylation of the nitrogen atom renders it non-basic and non-nucleophilic under typical conditions, which is a key feature for its use as a protected amino acid in peptide synthesis.
Synthesis Protocol: Acetylation of N-Phenylglycine
A reliable and straightforward method for preparing N-acetyl-N-phenylglycine is the acetylation of its precursor, N-phenylglycine, using acetic anhydride. This protocol is adapted from a general method for acetylating amino acids and is chosen for its high yield and operational simplicity.[6]
Caption: Workflow for the synthesis of N-acetyl-N-phenylglycine.
Step-by-Step Methodology
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Dissolution: In a flask equipped with a magnetic stirrer, suspend 1 mole equivalent of N-phenylglycine in water. Stir vigorously.
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Reagent Addition: While stirring, add 2 mole equivalents of acetic anhydride in a single portion. The reaction is exothermic, and the temperature of the solution will rise.[6]
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Causality: Acetic anhydride is a powerful and readily available acetylating agent. Using an excess ensures the complete conversion of the starting material. The reaction works well in water, which acts as a solvent for the glycine derivative and helps to hydrolyze any remaining acetic anhydride at the end of the reaction.
-
-
Reaction: Continue to stir the mixture vigorously for 20-30 minutes. The starting material will dissolve as it reacts, and the product may begin to crystallize out of the solution as it forms.
-
Crystallization: Place the reaction flask in an ice bath and leave it to cool for several hours, or overnight in a refrigerator, to ensure complete crystallization of the product.[6]
-
Causality: The product, N-acetyl-N-phenylglycine, is less soluble in cold water than at room temperature. Cooling the solution maximizes the yield of the crystalline solid.
-
-
Isolation: Collect the white crystalline precipitate using a Büchner funnel under vacuum filtration.
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Washing: Wash the crystals on the filter with a small amount of ice-cold water to remove any soluble impurities.
-
Causality: Using ice-cold water for washing minimizes the loss of the desired product, which has some slight solubility in water.
-
-
Drying: Dry the purified product, for example, in a vacuum oven at 60-70°C, until a constant weight is achieved.
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Validation: Confirm the identity and purity of the product by measuring its melting point and obtaining spectroscopic data (NMR, IR, MS) as described in the following section. A sharp melting point close to the literature value indicates high purity.[5]
Spectroscopic Characterization: Verifying the Structure
Verifying the chemical structure of a synthesized compound is a cornerstone of chemical research. The following section outlines the expected spectroscopic signatures for N-acetyl-N-phenylglycine, providing a self-validating system for the described synthesis protocol.[7][8]
| Technique | Expected Signature |
| ¹H NMR | ~10-12 ppm: Broad singlet, 1H (carboxylic acid, -COOH). ~7.2-7.5 ppm: Multiplet, 5H (aromatic protons, -C₆H₅). ~4.5-5.0 ppm: Singlet, 2H (methylene protons, -CH₂-). ~2.0 ppm: Singlet, 3H (acetyl methyl protons, -CH₃). |
| ¹³C NMR | ~170-175 ppm: Two signals (amide C=O and carboxylic acid C=O). ~125-140 ppm: Multiple signals (aromatic carbons). ~50-55 ppm: Methylene carbon (-CH₂-). ~22 ppm: Acetyl methyl carbon (-CH₃). |
| IR Spectroscopy | 2500-3300 cm⁻¹: Broad band (O-H stretch of carboxylic acid). ~1700-1750 cm⁻¹: Sharp, strong band (C=O stretch of carboxylic acid). ~1650 cm⁻¹: Sharp, strong band (C=O stretch of amide). ~1600, 1490 cm⁻¹: C=C stretching of the aromatic ring. |
| Mass Spec (EI) | m/z 193: Molecular ion peak [M]⁺. m/z 148: [M - COOH]⁺, loss of the carboxyl group. m/z 151: [M - CH₂CO]⁺, loss of ketene from the acetyl group. m/z 77: Phenyl cation [C₆H₅]⁺. |
Note: Predicted NMR shifts are in ppm relative to TMS and can vary based on the solvent used (e.g., DMSO-d₆ or CDCl₃).
Applications and Research Relevance
N-acetyl-N-phenylglycine and its enantiopure forms are valuable intermediates in several areas of chemical research:
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Peptide Synthesis: As a protected, non-natural amino acid, it can be incorporated into peptide chains to create peptidomimetics with altered structural and biological properties, such as increased resistance to enzymatic degradation.[]
-
Chiral Building Block: The D- and L-forms serve as chiral synthons in asymmetric synthesis, enabling the construction of enantiomerically pure target molecules, which is critical in the pharmaceutical industry.[]
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Medicinal Chemistry: The core structure is a scaffold that can be further modified to explore structure-activity relationships in drug discovery programs.[1]
-
Materials Science: Drawing from the known applications of N-phenylglycine as a photopolymerization initiator, N-acetyl-N-phenylglycine could be explored as a component in the design of novel polymers and dental formulations.[9]
Safety, Handling, and Storage
Proper handling of all chemicals is paramount for laboratory safety. While a specific safety data sheet (SDS) for N-acetyl-N-phenylglycine may not be universally available, guidelines can be established based on data from structurally similar compounds like N-Boc-DL-phenylglycine and general powdered chemicals.[10][11]
Caption: Core logic for safe chemical handling.
-
Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a lab coat, and chemical-resistant gloves when handling the compound.[10]
-
Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[12]
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Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. Store away from strong oxidizing agents, as they are incompatible materials.[10]
-
First Aid:
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
References
- 1. CAS 15962-46-6: N-acetyl-dl-phenylglycine | CymitQuimica [cymitquimica.com]
- 3. Glycine, N-acetyl-N-phenyl- | C10H11NO3 | CID 68483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Acetyl-L-phenylglycine | 42429-20-9 [chemicalbook.com]
- 5. labsolu.ca [labsolu.ca]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 12. fishersci.com [fishersci.com]
